N-[6,7-DIMETHOXY-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Description
N-[6,7-Dimethoxy-4-Oxo-2-Thioxo-1,4-Dihydro-3(2H)-Quinazolinyl]Benzamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolinone core with a 2-thioxo moiety and a benzamide group at position 2. Quinazolinones are heterocyclic compounds widely studied for their pharmacological properties, particularly antitumor activity. The structural uniqueness of this compound lies in:
- Benzamide moiety: May contribute to additional hydrogen bonding or π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-8-11-12(9-14(13)24-2)18-17(25)20(16(11)22)19-15(21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,25)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQWJFMULPQCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,7-DIMETHOXY-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves the reaction of 4-oxo-2-thioxo-1,4-dihydroquinazoline derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
-
Thioxo (C=S) group : Prone to oxidation, nucleophilic substitution, or tautomerization.
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Amide (CONH) linkage : Susceptible to hydrolysis under acidic or basic conditions.
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Quinazolinone core : Participates in electrophilic substitution and cyclization reactions.
-
Methoxy groups (OCH₃) : Act as electron-donating groups, directing electrophilic substitution to specific positions.
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions:
Conditions : Reflux in 6M HCl or NaOH at 100°C for 8–12 hours .
Applications : Used to regenerate the quinazolinone scaffold for further derivatization.
Oxidation of the Thioxo Group
The thioxo group is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Conditions : Stirring in acetic acid with H₂O₂ (30%) at 60°C for 4–6 hours .
Outcome : Forms sulfoxide or sulfone derivatives, altering biological activity .
Electrophilic Aromatic Substitution
The quinazolinone ring undergoes halogenation or nitration at positions activated by methoxy groups:
Conditions : Nitration with HNO₃/H₂SO₄ at 0–5°C for 2 hours.
Regioselectivity : Methoxy groups at C6 and C7 direct substitution to C5 or C8.
Nucleophilic Substitution at Methoxy Groups
Methoxy groups are replaced by amines or thiols under acidic conditions:
Conditions : Reflux in HCl (6M) with excess amine for 12–24 hours .
Yield : ~60–75% for primary amines.
Reaction Kinetics and Mechanistic Insights
Data from structural analogs (e.g., PubChem CID 1945421 ) reveal the following trends:
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Amide hydrolysis (acid) | 85.3 | |
| Thioxo oxidation | 92.7 | |
| Nitration | 78.9 |
Notes :
Catalytic and Solvent Effects
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. N-[6,7-DIMETHOXY-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that this compound can induce apoptosis in tumor cells through the activation of specific signaling pathways.
Case Study: In vitro Cytotoxicity
A study evaluating the cytotoxic effects of this compound on breast and lung cancer cell lines demonstrated IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics. The mechanism of action involves inhibition of cell proliferation and induction of programmed cell death.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Quinazolinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Study: COX Inhibition
In a comparative study, this compound was tested against COX-1 and COX-2 enzymes. Results indicated a selective inhibition of COX-2 with an IC50 value significantly lower than that for COX-1, suggesting its potential use in treating inflammatory conditions with reduced gastrointestinal side effects.
Antimicrobial Activity
Recent research has explored the antimicrobial properties of this compound against various bacterial strains. Its efficacy suggests potential applications in treating infections caused by resistant bacterial strains.
Case Study: Antibacterial Screening
A study conducted on several pathogenic bacteria revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging evidence suggests that quinazolinone derivatives may possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection Assays
In vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings support further investigation into its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key functional groups that enhance its biological activity while minimizing toxicity.
Data Table: Key Functional Groups and Their Effects
| Functional Group | Effect on Activity |
|---|---|
| Dimethoxy Substituents | Increased lipophilicity |
| Thioxo Group | Enhanced anticancer activity |
| Benzamide Structure | Improved binding affinity |
Mechanism of Action
The mechanism of action of N-[6,7-DIMETHOXY-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in the transmission of pain signals or the regulation of neuronal activity . The exact molecular pathways and targets are still under investigation, but it is thought to modulate the activity of ion channels or neurotransmitter receptors.
Comparison with Similar Compounds
Data Table: Comparative Overview
| Parameter | Target Compound | Abdel Gawad et al. | Hour et al. |
|---|---|---|---|
| Substituents | 6,7-Dimethoxy, 2-thioxo, benzamide | 2-Chloro, 3-phenyl, etc. | 6-Alkylamino, 3’-methoxy-2-phenyl |
| Antitumor IC₅₀ (μM) | Not reported | 1.2–8.7 (MCF-7, HepG2) | 0.8–4.2 (KB, A549) |
| Mechanism | Hypothesized tubulin inhibition | Topoisomerase inhibition (proposed) | Tubulin polymerization inhibition |
| Key Advantage | Enhanced binding (thioxo group) | Broad-spectrum activity | High potency and specific tubulin targeting |
Research Findings and Implications
Thioxo vs. Oxo Groups :
- The replacement of oxygen with sulfur at position 2 may increase nucleophilicity and alter binding kinetics. For example, sulfur’s larger atomic radius could improve hydrophobic interactions in enzyme pockets .
Benzamide Side Chain :
- Unlike Abdel Gawad’s alkyl/aryl substitutions, the benzamide group may enable dual functionality: intercalation with DNA (via the aromatic ring) and hydrogen bonding with proteins (via the amide) .
Biological Activity
N-[6,7-Dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline backbone with specific functional groups that contribute to its biological activity. The presence of methoxy and thioxo groups enhances its interaction with biological targets.
Biological Activity Overview
This compound has shown significant promise in various biological assays:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast and lung cancer cells, showing IC50 values in the low micromolar range.
- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It is suggested that the compound interacts with DNA or RNA, disrupting replication processes in cancer cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In a study published in Cancer Letters, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
- Antimicrobial Research : A comprehensive evaluation in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential as a novel antibiotic agent.
- Inflammation Modulation : Research published in Inflammation Research highlighted the ability of the compound to reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives with thiourea or thioamide precursors. Key steps include:
- Using N,N-dimethylformamide (DMF) as a solvent to enhance solubility of intermediates and triethylamine to maintain a basic medium, critical for cyclization .
- Chlorination of intermediates with thionyl chloride (SOCl₂) to activate positions for benzamide coupling .
- Purification via column chromatography or recrystallization to isolate the final product. Yield optimization may require adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (80–100°C) .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight verification .
- Complementary techniques:
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended).
- LC-MS for detecting trace impurities or byproducts .
Q. What in vitro models are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Cell viability assays (e.g., MTT or SRB) in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Enzyme inhibition assays targeting kinases or proteases, given quinazoline derivatives’ affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can mechanistic studies confirm the pro-apoptotic activity of this quinazoline derivative in cancer cells?
- Methodological Answer :
- Perform Western blotting to quantify pro-apoptotic markers (e.g., Bax upregulation, caspase-3 cleavage) .
- Use flow cytometry with Annexin V/PI staining to assess apoptosis rates.
- Validate targets via siRNA knockdown of Bax or other apoptotic regulators to observe rescue effects .
Q. How should researchers address contradictory cytotoxicity data across different cell lines?
- Methodological Answer :
- Conduct dose-response studies (IC₅₀ calculations) to compare potency.
- Evaluate membrane permeability differences using logP measurements or P-glycoprotein inhibition assays.
- Analyze genomic profiles of resistant cell lines (e.g., ABC transporter overexpression) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in quinazoline derivatives?
- Methodological Answer :
- Synthesize analogs with modifications at C-6/C-7 methoxy groups or the benzamide moiety to test steric/electronic effects .
- Use molecular docking to predict binding affinities for targets like EGFR or VEGFR.
- Corrogate 3D-QSAR models with experimental IC₅₀ values to prioritize synthetic targets .
Specialized Methodological Challenges
Q. How can researchers resolve discrepancies in reported synthetic yields for quinazoline intermediates?
- Methodological Answer :
- Compare reaction conditions (e.g., solvent polarity, catalyst use) across studies. For example, DMF vs. THF may alter intermediate stability .
- Monitor reactions in real-time via TLC or in situ IR spectroscopy to identify side reactions (e.g., over-chlorination) .
Q. What approaches enable in vivo imaging of quinazoline derivatives for vascular injury studies?
- Methodological Answer :
- Label the compound with fluorine-18 or near-infrared (NIR) dyes for PET or fluorescence imaging.
- Validate targeting efficiency in murine models of vascular injury using formyl peptide receptor 2 (FPR2) as a biomarker .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
